Cas no 38917-92-9 (2,7-Dibromoanthracen-9(10H)-one)

2,7-Dibromoanthracen-9(10H)-one is a brominated anthraquinone derivative with significant utility in organic synthesis and materials science. Its dibromo substitution at the 2,7-positions enhances reactivity, making it a valuable intermediate for constructing conjugated systems, dyes, and optoelectronic materials. The compound's rigid anthraquinone backbone contributes to thermal and chemical stability, while the bromine atoms facilitate further functionalization via cross-coupling reactions. It is particularly useful in the synthesis of organic semiconductors, fluorescent probes, and photoactive compounds. High purity grades ensure consistent performance in research and industrial applications. The product is handled under standard laboratory conditions, with appropriate precautions due to its halogenated nature.
2,7-Dibromoanthracen-9(10H)-one structure
38917-92-9 structure
Product Name:2,7-Dibromoanthracen-9(10H)-one
CAS No:38917-92-9
MF:C14H8Br2O
MW:352.020722389221
MDL:MFCD01318481
CID:2825263
PubChem ID:12346096
Update Time:2025-05-26

2,7-Dibromoanthracen-9(10H)-one Chemical and Physical Properties

Names and Identifiers

    • 2,7-Dibromoanthracen-9(10H)-one
    • SCHEMBL10057541
    • MFCD01318481
    • SY246653
    • 2,7-DIBROMO-10H-ANTHRACEN-9-ONE
    • DTXSID30492757
    • 38917-92-9
    • MDL: MFCD01318481
    • Inchi: 1S/C14H8Br2O/c15-10-3-1-8-5-9-2-4-11(16)7-13(9)14(17)12(8)6-10/h1-4,6-7H,5H2
    • InChI Key: HXSYTQDSHGNXHI-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(C1C=C(C=CC=1C2)Br)=O

Computed Properties

  • Exact Mass: 351.89214Da
  • Monoisotopic Mass: 349.89419Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 17.1Ų

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2,7-Dibromoanthracen-9(10H)-one Suppliers

Amadis Chemical Company Limited
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(CAS:38917-92-9)
Order Number:A966501
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:18
Price ($):441.0
Email:sales@amadischem.com

Additional information on 2,7-Dibromoanthracen-9(10H)-one

Professional Introduction to 2,7-Dibromoanthracen-9(10H)-one (CAS No. 38917-92-9)

2,7-Dibromoanthracen-9(10H)-one, identified by the Chemical Abstracts Service Number (CAS No.) 38917-92-9, is a significant heterocyclic compound that has garnered considerable attention in the field of organic chemistry and pharmaceutical research. This compound belongs to the anthracene family, characterized by a tricyclic aromatic hydrocarbon structure, with bromine substituents at the 2 and 7 positions and a carbonyl group at the 9(10H) position. The unique structural features of 2,7-Dibromoanthracen-9(10H)-one make it a versatile intermediate in synthetic chemistry and a promising candidate for various applications in medicinal chemistry.

The molecular structure of 2,7-Dibromoanthracen-9(10H)-one consists of three fused benzene-like rings, with bromine atoms attached at the 2 and 7 positions, which enhances its reactivity and functionalization potential. The presence of a carbonyl group at the 9(10H) position introduces polarity to the molecule, making it useful in various chemical reactions, including condensation, reduction, and oxidation processes. This structural configuration allows for selective modifications at different sites, enabling the synthesis of more complex derivatives with tailored properties.

In recent years, 2,7-Dibromoanthracen-9(10H)-one has been extensively studied for its potential applications in pharmaceuticals. Its anthracene core is known to exhibit photochemical properties, making it valuable in the development of photosensitizers for photodynamic therapy (PDT). PDT is a treatment modality that uses light-sensitive drugs to induce localized tissue destruction through reactive oxygen species generation. The bromine substituents in 2,7-Dibromoanthracen-9(10H)-one facilitate further functionalization, allowing researchers to modify its absorption spectrum and improve its efficacy as a photosensitizer.

Moreover, the compound has shown promise in the synthesis of anticancer agents. Anthracene derivatives are well-documented for their ability to interfere with DNA replication and transcription in cancer cells. The brominated anthracene structure of 2,7-Dibromoanthracen-9(10H)-one can be further modified to develop small-molecule inhibitors that target specific enzymes involved in cancer progression. Recent studies have highlighted its role as a precursor in the synthesis of anthracycline antibiotics, which are widely used in chemotherapy due to their potent cytotoxic effects.

The reactivity of 2,7-Dibromoanthracen-9(10H)-one also makes it a valuable tool in materials science. Researchers have explored its use in the development of organic semiconductors and light-emitting diodes (OLEDs). The extended π-conjugation system in anthracene derivatives contributes to their electronic properties, making them suitable for applications in optoelectronic devices. The bromine atoms provide handles for further chemical modifications, enabling fine-tuning of electronic and optical characteristics for specific device requirements.

In academic research, 2,7-Dibromoanthracen-9(10H)-one has been utilized as a model compound to study electrophilic aromatic substitution reactions. Its rigid structure and multiple reactive sites make it an ideal candidate for mechanistic studies. Researchers have employed this compound to investigate the influence of substituent effects on reaction outcomes, providing insights into the development of more efficient synthetic protocols. These studies contribute to the broader understanding of organic reactions and inform the design of novel synthetic strategies.

The pharmaceutical industry has also shown interest in 2,7-Dibromoanthracen-9(10H)-one due to its potential as an intermediate in drug discovery. Its structural motif is found in several bioactive molecules, suggesting that modifications could yield compounds with therapeutic value. For instance, derivatives of anthracene have been explored for their antimicrobial and anti-inflammatory properties. The bromine atoms allow for selective functionalization at multiple positions, enabling the creation of libraries of compounds for high-throughput screening.

Recent advancements in computational chemistry have further enhanced the utility of 2,7-Dibromoanthracen-9(10H)-one. Molecular modeling studies have been conducted to predict its interactions with biological targets such as enzymes and receptors. These simulations aid in rational drug design by providing insights into binding affinities and metabolic stability. By integrating experimental data with computational methods, researchers can optimize synthetic routes and improve drug candidates more efficiently.

The environmental impact of using 2,7-Dibromoanthracen-9(10H)-one has also been considered in recent research. While anthracycline derivatives are effective pharmaceuticals, their environmental persistence raises concerns about long-term exposure risks. Studies have focused on developing greener synthetic methods to minimize waste and reduce hazardous byproducts. These efforts align with global initiatives to promote sustainable chemistry practices.

In conclusion,2,7-Dibromoanthracen-9(10H)-one (CAS No. 38917-92-9) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it valuable in pharmaceutical research, materials science, and organic synthesis. As research continues to uncover new applications and refine synthetic methodologies,2,7-Dibromoanthracen-9(10H)-one is poised to remain a key player in advancing scientific knowledge and technological innovation.

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Amadis Chemical Company Limited
(CAS:38917-92-9)
A966501
Purity:99%
Quantity:1g
Price ($):441.0
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